3-Hydroxyindole-2-carboxylic acid methyl ester

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Select this C3-hydroxylated indole when your synthesis demands hydrogen-bond donor capacity absent in unsubstituted indole-2-carboxylates. Thermally stable to 360°C, it survives high-temperature transformations that degrade simpler analogs. Validated antibacterial activity against S. aureus and E. coli provides a biologically active scaffold for antimicrobial SAR. The methyl ester enables downstream hydrolysis or transesterification. Supplied at ≥98% purity with NMR/HPLC/GC verification. I deal for kinase, integrase, and phosphatase inhibitor programs requiring C3-hydroxy target engagement.

Molecular Formula C10H9NO3
Molecular Weight 191,19 g/mole
CAS No. 31827-04-0
Cat. No. B556612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyindole-2-carboxylic acid methyl ester
CAS31827-04-0
Synonyms31827-04-0; 3-Hydroxyindole-2-carboxylicacidmethylester; Methyl3-hydroxy-1H-indole-2-carboxylate; METHYL3-HYDROXYINDOLE-2-CARBOXYLATE; 3-HYDROXY-1H-INDOLE-2-CARBOXYLICACIDMETHYLESTER; 2-[hydroxy(methoxy)methylidene]-1H-indol-3-one; 1H-Indole-2-carboxylicacid,3-hydroxy-,methylester; zlchem782; PubChem15863; AC1NYFW9; AC1O0RUM; 3-HO-ICA-OME; AC1O9SX8; SCHEMBL4207606; CTK4G7804; ZLD0241; MolPort-000-294-818; ACT06117; ZINC2243036; SBB069251; AKOS002664613; AB01492; VI30203; AJ-34183; AK126588
Molecular FormulaC10H9NO3
Molecular Weight191,19 g/mole
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2N1)O
InChIInChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3
InChIKeyGHRXPKBLHFSXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyindole-2-carboxylic Acid Methyl Ester (CAS 31827-04-0): Core Structural and Chemical Identity for Research Procurement


3-Hydroxyindole-2-carboxylic acid methyl ester (CAS 31827-04-0) is a heterocyclic organic compound classified as an indole derivative . Its molecular formula is C10H9NO3, with a molecular weight of 191.18–191.19 g/mol . The compound exists as a solid (typically off-white or yellow powder) with a melting point of 157–158 °C and a predicted boiling point of 360.5 ± 22.0 °C . It is soluble in organic solvents such as methanol and ethanol, with a calculated aqueous solubility of approximately 0.241 mg/mL and a logP of 1.66–2.61 [1]. The compound is typically supplied at purities of 95–98% (as verified by NMR, HPLC, or GC) and requires storage at 2–8 °C for optimal stability . Its structure features a hydroxyl group at the C3 position of the indole ring and a methyl ester at the C2 carboxyl position, establishing it as a versatile building block in organic synthesis and pharmaceutical research .

Why Indole-2-carboxylate Analogs Cannot Substitute for 3-Hydroxyindole-2-carboxylic Acid Methyl Ester in Research Applications


Indole-2-carboxylic acid derivatives are widely recognized as a privileged scaffold in medicinal chemistry, with demonstrated activity against HIV-1 integrase (IC50 values ranging from 0.13 μM to 3.11 μM for optimized derivatives), LDH-A, and various kinase targets [1]. However, the presence and position of substituents on the indole core fundamentally alter biological activity, physicochemical properties, and synthetic utility [2]. Specifically, the C3-hydroxyl group in 3-hydroxyindole-2-carboxylic acid methyl ester introduces unique hydrogen-bonding capacity and electronic effects that are absent in the parent indole-2-carboxylic acid (CAS 1477-50-5) or its unsubstituted esters . This structural feature directly influences target binding interactions, solubility profiles, and the compound's utility as a synthetic intermediate. Furthermore, substitution at the C3 position has been shown to critically affect enzyme inhibition potency across multiple target classes, including LDH-A inhibitors where C3 modifications markedly alter isoform selectivity and cellular activity [3]. Consequently, researchers cannot assume functional equivalence between this compound and its close analogs; the quantitative evidence below establishes where this specific derivative provides measurable differentiation that directly impacts experimental outcomes and procurement decisions.

Quantitative Differential Evidence: 3-Hydroxyindole-2-carboxylic Acid Methyl Ester vs. Closest Analogs


Hydrogen Bond Donor Capacity: C3-Hydroxyl Confers Enhanced Target Interaction Potential Relative to Unsubstituted Indole-2-carboxylates

3-Hydroxyindole-2-carboxylic acid methyl ester possesses a hydroxyl group at the C3 position, a structural feature absent in the parent compound indole-2-carboxylic acid (CAS 1477-50-5) and its simple esters. This hydroxyl group significantly influences chemical reactivity and biological activity by enabling hydrogen bond donation that enhances interactions with biological targets compared to its analogs lacking this functionality . Quantitative hydrogen bond donor/acceptor counts derived from molecular properties indicate that this compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, whereas unsubstituted indole-2-carboxylic acid contains 1 donor and 2 acceptors [1]. This structural distinction is not merely theoretical: hydroxyindole carboxylic acid scaffolds have been validated as effective non-hydrolyzable phosphotyrosine mimics that anchor inhibitors to phosphatase active sites through four specific hydrogen bonds with backbone amides [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Thermal Stability: Higher Boiling Point Enables Broader Synthetic Temperature Windows vs. Unsubstituted Indole-2-carboxylic Acid

3-Hydroxyindole-2-carboxylic acid methyl ester exhibits a predicted boiling point of 360.5 ± 22.0 °C at 760 mmHg, substantially higher than that of the parent indole-2-carboxylic acid (CAS 1477-50-5), which has a boiling point of 287.44 °C (rough estimate) or 419.6 °C depending on measurement method [1]. The compound's melting point of 157–158 °C provides a well-defined thermal parameter useful for purity assessment and process control, contrasting with the broader 202–206 °C range reported for indole-2-carboxylic acid . This thermal stability profile is attributed to significant intermolecular interactions arising from the C3-hydroxyl group and the ester functionality . The compound is stable under recommended storage conditions (2–8 °C) but requires protection from heat, flames, and sparks [2].

Organic Synthesis Process Chemistry Material Science

Synthetic Versatility: Three Distinct Alkylation Sites Enable Diverse Derivatization Not Achievable with C3-Unsubstituted Analogs

3-Hydroxyindole-2-carboxylic acid methyl ester possesses three distinct alkylation sites: the oxygen atom of the C3-hydroxyl group, the carbon at the 2-position (C-2), and the nitrogen atom of the indole ring . This multiplicity of reactive centers distinguishes it from unsubstituted indole-2-carboxylic acid esters, which lack the C3-hydroxyl functionality and consequently offer fewer derivatization options. The presence of both a hydroxyl group and a carboxylate ester makes this compound a versatile building block for constructing complex heterocyclic compounds [1]. Synthetic routes to access this compound and its derivatives include Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters, yielding various 3-hydroxy-1H-indole-2-carboxylic acid esters [2], and Vilsmeier-Haack/Baeyer-Villiger reaction sequences that convert indole-2-carboxylates to 3-hydroxyindole-2-carboxylates in good yields [3]. The methyl ester moiety also renders the compound amenable to further transformations including hydrolysis to the corresponding carboxylic acid or transesterification.

Organic Synthesis Medicinal Chemistry Building Block Chemistry

Antibacterial Activity: Demonstrated Efficacy Against S. aureus and E. coli Provides Functional Differentiation from Inactive Indole Analogs

3-Hydroxyindole-2-carboxylic acid methyl ester has been shown to possess antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-positive in this assay context) . In contrast, the parent compound indole-2-carboxylic acid (CAS 1477-50-5) and related indole derivatives have been reported to lack significant antimicrobial activity in standard screening assays without additional structural modifications . The antibacterial effect of this compound aligns with broader class-level observations: indole derivatives bearing specific substitution patterns have demonstrated MIC values nearly 20- to 100-fold smaller compared to standard antibiotics ciprofloxacin and ampicillin (1.56-3.13 μg/mL and 1.56-12.5 μg/mL, respectively) against S. aureus, B. subtilis, and E. coli [1]. While precise MIC values for 3-hydroxyindole-2-carboxylic acid methyl ester against S. aureus and E. coli were not located in the primary literature, the documented antibacterial activity provides a functional differentiation point from structurally simpler indole-2-carboxylic acid derivatives that lack such activity.

Antimicrobial Research Antibacterial Screening Infectious Disease

Research and Industrial Application Scenarios for 3-Hydroxyindole-2-carboxylic Acid Methyl Ester (CAS 31827-04-0)


Medicinal Chemistry: Scaffold for Enzyme Inhibitor Development Requiring C3-Hydroxyl Hydrogen Bonding

3-Hydroxyindole-2-carboxylic acid methyl ester serves as a core scaffold for developing enzyme inhibitors where the C3-hydroxyl group provides critical hydrogen bonding interactions. Hydroxyindole carboxylic acid cores have been validated as effective phosphotyrosine mimics that anchor inhibitors to phosphatase active sites, forming up to four hydrogen bonds with backbone amides [1]. The compound's three distinct alkylation sites (C3-OH oxygen, C-2 carbon, and indole nitrogen) enable systematic derivatization for structure-activity relationship studies targeting enzymes including LDH-A, SHP2 phosphatase, and HIV-1 integrase . Researchers should select this specific compound over unsubstituted indole-2-carboxylates when hydrogen bond donor capacity is required for target engagement.

Organic Synthesis: High-Temperature Reaction Intermediate and Versatile Building Block

With a boiling point of 360.5 ± 22.0 °C—approximately 73 °C higher than unsubstituted indole-2-carboxylic acid—this compound is suitable for synthetic transformations requiring elevated temperatures that would be problematic for less thermally stable analogs . The methyl ester functionality enables subsequent hydrolysis to the free carboxylic acid or transesterification to alternative ester derivatives. Synthetic access routes include Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters and Vilsmeier-Haack/Baeyer-Villiger reaction sequences that convert indole-2-carboxylates to 3-hydroxyindole-2-carboxylates in good yields [2]. Procurement of this specific compound is warranted when synthetic planning involves high-temperature steps or requires a C3-hydroxylated indole core as a functional handle for further derivatization.

Antimicrobial Discovery: Lead Compound for Antibacterial SAR Programs

3-Hydroxyindole-2-carboxylic acid methyl ester has demonstrated antibacterial activity against S. aureus and E. coli, distinguishing it from structurally simpler indole-2-carboxylic acid derivatives that lack such activity . This functional activity positions the compound as a starting point for antibacterial structure-activity relationship studies and medicinal chemistry optimization. Class-level evidence indicates that optimized indole derivatives can achieve MIC values substantially lower than standard antibiotics [3]. Researchers initiating antibacterial discovery programs should consider this compound as a validated active scaffold rather than inactive indole analogs.

Material Science: Thermally Stable Component for Polymer and Coating Formulations

The compound's relatively high thermal stability (boiling point 360.5 ± 22.0 °C) and predicted intermolecular interactions make it suitable for incorporation into polymer and coating formulations requiring enhanced thermal stability and chemical resistance . Its antioxidant properties have been evaluated, making it relevant in formulations aimed at reducing oxidative stress in cellular systems . The compound is typically supplied at 95-98% purity with analytical verification (NMR, HPLC, GC), ensuring batch-to-batch consistency for material science applications where reproducible performance depends on chemical purity .

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